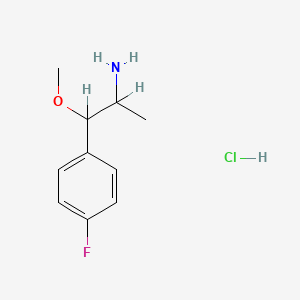

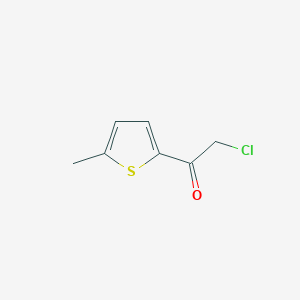

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride, also known as 4-FMPH, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 4-FMPH is a small molecule that can be used for a variety of scientific research applications, including drug design, drug delivery, and drug metabolism. It is also widely used in biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties. Specifically, derivatives formed through the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction, have demonstrated high antibacterial activity. This suggests potential use in developing new antibacterial agents (Arutyunyan et al., 2017).

Anti-inflammatory Activity

Derivatives of the compound have been synthesized and analyzed for their anti-inflammatory activity. For instance, fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential for inhibiting effects on LPS-induced NO secretion, indicating a promise for anti-inflammatory applications (Sun et al., 2019).

Antimicrobial and Anticoccidial Activity

Compounds synthesized through the addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one have been evaluated for antimicrobial and anticoccidial activities. These compounds, especially the 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-5-(dimethylamino)-2H-pyran-3(4H)-one hydrochloride derivatives, showed significant activity, providing insights into potential applications in treating microbial infections and coccidiosis (Georgiadis, 1976).

Anti-influenza Virus Activity

The compound has also been a part of studies aiming to develop anti-influenza virus agents. Novel tricyclic compounds with unique amine moieties have been synthesized based on its structure, showing potent anti-influenza A virus activity. This indicates its potential role in developing new antiviral medications (Oka et al., 2001).

Potential in Cytotoxic Agents

1-Aryl-3-phenethylamino-1-propanone hydrochlorides, synthesized via Mannich reactions and involving derivatives of the compound, have been identified as potentially potent cytotoxic agents. Their synthesis and the conditions optimized for their production could pave the way for new treatments in cancer therapy (Mete et al., 2007).

properties

IUPAC Name |

1-(4-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADRANRZZGBWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977647 |

Source

|

| Record name | 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride | |

CAS RN |

62064-77-1 |

Source

|

| Record name | Phenethylamine, p-fluoro-beta-methoxy-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

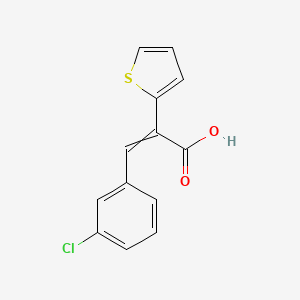

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)